![molecular formula C20H14BrN3O5S B6075384 4-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B6075384.png)

4-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

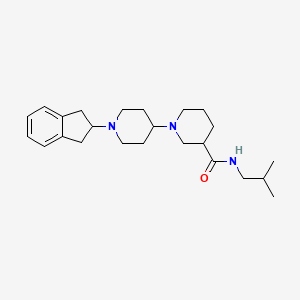

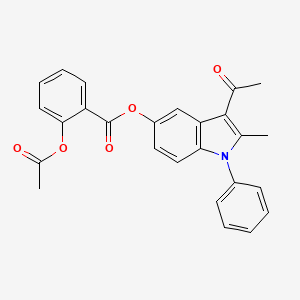

This compound is a pyrazoline derivative . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure has been used for the synthesis and development of many promising drugs .

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available resources, pyrazolines and their derivatives are known for their confirmed biological and pharmacological activities .科学研究应用

Neuroprotective Research

This compound has been studied for its neuroprotective potentials, particularly in the context of oxidative stress and enzyme inhibition in neural tissues. Research indicates that derivatives of this compound can affect acetylcholinesterase (AchE) activity, which is crucial for nerve pulse transmission in both vertebrates and invertebrates . The modulation of AchE activity by this compound could lead to potential treatments for neurodegenerative diseases where AchE inhibitors are a key component of therapy.

Antioxidant Activity

The pyrazoline derivatives of the compound have shown significant antioxidant properties. These properties are critical in the context of cellular damage where reactive oxygen species (ROS) are overexpressed, leading to various diseases . By mitigating oxidative stress, this compound could be valuable in researching treatments for conditions caused by oxidative damage, such as certain cancers and chronic inflammation.

Antileishmanial and Antimalarial Activities

Some derivatives of this compound have been synthesized and evaluated for their antileishmanial and antimalarial activities. The studies revealed that certain derivatives exhibit potent activity against Leishmania species and Plasmodium berghei, suggesting a promising avenue for the development of new treatments for these parasitic diseases .

Anti-inflammatory Applications

The compound’s derivatives have been implicated in the regulation of inflammatory diseases. Docking studies suggest that these derivatives can be promising for different biomedical applications, particularly for controlling inflammatory responses . This opens up research possibilities in the development of new anti-inflammatory drugs.

Antimicrobial and Antifungal Properties

Research literature indicates that the presence of certain moieties within the compound’s structure is associated with antimicrobial and antifungal activities . This suggests that the compound could serve as a scaffold for developing new drugs with potential applications in treating infections caused by resistant strains of bacteria and fungi.

Pharmacological Effects

The compound’s structure, featuring a pyrazoline ring, is known for its diverse pharmacological effects. These include activities such as antidepressant, anticonvulsant, and antitumor. The versatility of the compound’s pharmacological profile makes it a valuable subject for drug development research across a range of medical conditions .

作用机制

Target of Action

The primary targets of AKOS000112954 are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in suppressing the immune system, preventing it from attacking the body’s own cells. VEGF, on the other hand, is a signal protein that stimulates the formation of blood vessels, a process known as angiogenesis .

Mode of Action

AKOS000112954 is a first-in-class tetravalent Fc-silent bispecific antibody . It is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It achieves this by binding to PD-1 and VEGF, effectively blocking their interactions with ligands and the downstream signaling effects .

Biochemical Pathways

The compound affects the PD-1/VEGF signaling pathways . By blocking these pathways, it inhibits PD-1-mediated immunosuppression and VEGF-mediated angiogenesis . This dual blockade promotes cooperative biological effects, enhancing the body’s anti-tumor response .

Result of Action

The result of AKOS000112954’s action is an enhanced anti-tumor response . By blocking PD-1 and VEGF, it reduces immunosuppression and angiogenesis in the tumor microenvironment . This leads to increased T cell activation and enhanced blockade of VEGF signaling, which are associated with anti-tumor activity .

Action Environment

The action, efficacy, and stability of AKOS000112954 are influenced by the tumor microenvironment . Factors such as the expression levels of PD-1 and VEGF, the presence of other immune cells, and the physical characteristics of the tumor can all impact the compound’s effectiveness .

属性

IUPAC Name |

4-[5-[(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O5S/c21-13-3-5-14(6-4-13)24-20(26)17(19(25)23-24)11-15-7-10-18(29-15)12-1-8-16(9-2-12)30(22,27)28/h1-11H,(H,23,25)(H2,22,27,28)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKGDBTZTPKXOO-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)

![1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)

![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)

![3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile](/img/structure/B6075356.png)

![N-[1-(hydroxymethyl)-2-methylpropyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6075359.png)

![N-(tetrahydrofuran-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075362.png)

![4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol](/img/structure/B6075366.png)

![N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6075378.png)